Methyl 3-acetylnonanoate
Description
Methyl 3-acetylnonanoate (hypothetical structure) is a branched-chain fatty acid methyl ester characterized by a nonanoic acid backbone substituted with an acetyl group (-COCH₃) at the third carbon position, esterified with methanol. Its proposed molecular formula is C₁₂H₂₂O₃, with a molecular weight of 214.3 g/mol. This compound is structurally analogous to esters used in flavoring agents, fragrances, or pharmaceutical intermediates due to its polar acetyl group and lipophilic alkyl chain. While direct data on this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related methyl esters of substituted nonanoic acids .
Properties
CAS No. |
113749-07-8 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
methyl 3-acetylnonanoate |
InChI |
InChI=1S/C12H22O3/c1-4-5-6-7-8-11(10(2)13)9-12(14)15-3/h11H,4-9H2,1-3H3 |
InChI Key |
KXPWJELDCRJNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-acetylnonanoate can be synthesized through the esterification of 3-acetylnonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetylnonanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-acetylnonanoic acid.
Reduction: Formation of 3-acetylnonanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetylnonanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals.
Mechanism of Action
The mechanism of action of methyl 3-acetylnonanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Polarity: The acetyl group in this compound increases polarity compared to unsubstituted methyl nonanoate but less than hydroxyl or cyano groups in analogs . β-Keto esters like methyl acetoacetate exhibit enhanced reactivity due to keto-enol tautomerism, whereas this compound lacks this feature .
Molecular Weight and Applications :
- Higher molecular weight analogs (e.g., C₁₃H₂₆O₃) are suited for lipid-based applications (e.g., surfactants), while lower-weight esters (e.g., methyl acetoacetate) prioritize reactivity .
Safety and Handling: Methyl esters generally require precautions against skin/eye contact and inhalation, as seen in safety data for methyl acetoacetate and 3-hydroxy-1-methylpropyl nonanoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
